molecular formula C12H16O4 B14206217 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate CAS No. 827607-35-2

5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate

Cat. No.: B14206217
CAS No.: 827607-35-2
M. Wt: 224.25 g/mol
InChI Key: MWUHXEROIATSHY-UHFFFAOYSA-N
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Description

5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate is a complex organic compound with a unique structure that includes a fused bicyclic system

Chemical Reactions Analysis

5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules or catalyze specific reactions . The pathways involved may include enzymatic reactions or non-enzymatic processes depending on the application .

Comparison with Similar Compounds

Similar compounds to 5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate include:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and functional groups, which contribute to its distinct properties and applications.

Properties

CAS No.

827607-35-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(5,5-dimethyl-4,8-dioxatricyclo[4.2.1.03,7]nonan-2-yl) prop-2-enoate

InChI

InChI=1S/C12H16O4/c1-4-8(13)15-10-7-5-6-9(14-7)11(10)16-12(6,2)3/h4,6-7,9-11H,1,5H2,2-3H3

InChI Key

MWUHXEROIATSHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(C2O3)O1)OC(=O)C=C)C

Origin of Product

United States

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